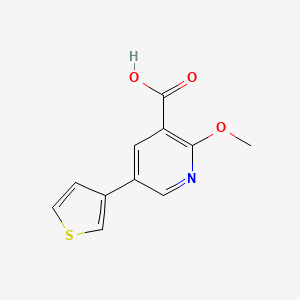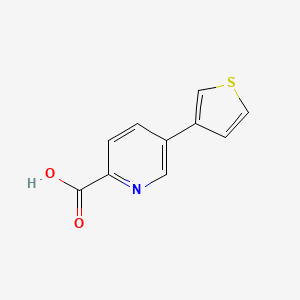
2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% (MTN) is a synthetic organic compound used in scientific research and laboratory experiments. It is a member of the family of compounds known as nicotinic acid derivatives, and it is used as a chemical reagent in a variety of applications. MTN is a white to off-white crystalline solid, with a melting point of 87-89°C and a boiling point of 241-243°C. It is soluble in water, ethanol, acetone, and ethyl acetate, and it is slightly soluble in methanol.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% is used in scientific research for its biochemical and physiological effects. It is used as a reagent in the synthesis of various compounds, such as ligands, pharmaceuticals, and materials. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% acts as a competitive inhibitor of enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and inhibiting its activity.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It is an inhibitor of AChE and BChE, which are enzymes involved in the breakdown of acetylcholine and butyrylcholine, respectively. This inhibition can lead to increased levels of these neurotransmitters, which can affect the nervous system. 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also stable and can be stored for long periods of time. The main limitation of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to investigate the potential of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% as an inhibitor of AChE and BChE, which could lead to the development of new treatments for neurological disorders. Additionally, 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% could be further explored as an anti-inflammatory and antioxidant agent, which could lead to the development of new drugs for the treatment of inflammation and oxidative stress. Further research could also be conducted to investigate the potential of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% as a reagent in the synthesis of various compounds, such as ligands, pharmaceuticals, and materials.
Métodos De Síntesis
2-Methoxy-5-(thiophen-3-yl)nicotinic acid, 95% is synthesized by the reaction of 2-methoxy-5-nitrobenzaldehyde with thiophen-3-ylmagnesium bromide in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The reaction is followed by acidification to yield the desired product.
Propiedades
IUPAC Name |
2-methoxy-5-thiophen-3-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-10-9(11(13)14)4-8(5-12-10)7-2-3-16-6-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVQLTYKBWHSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686912 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(thiophen-3-YL)nicotinic acid | |
CAS RN |
1261944-22-2 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386198.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386205.png)










